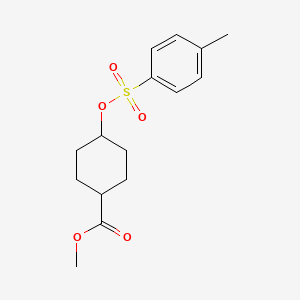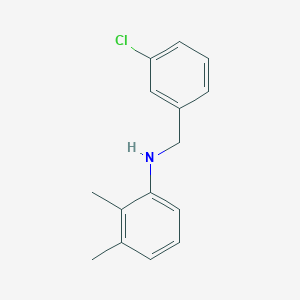
N-(3-Chlorobenzyl)-2,3-dimethylaniline
Übersicht
Beschreibung
“N-(3-Chlorobenzyl)-2,3-dimethylaniline” is likely a compound that contains a benzyl group (a benzene ring attached to a CH2 group), an amine group (NH2), and a chloro group (Cl) attached to the benzene ring . It’s important to note that this is a general description and the actual structure may vary.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with chlorinated compounds . For instance, benzyl chlorides can be synthesized through a process called benzylic C-H bond chlorination .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve oxidation or substitution reactions . For example, benzyl chlorides can undergo various reactions, including nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-Chlorobenzyl)-2,3-dimethylaniline” would depend on its specific structure. For instance, similar compounds like 3-Chlorobenzoyl chloride have a boiling point of 225°C, a density of 1.367 g/mL at 20°C, and are liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Frustrated Lewis Pair Behavior
Research into frustrated Lewis pairs (FLPs) involving reactions of similar aniline derivatives demonstrates their potential in activating small molecules, such as hydrogen and carbon dioxide. For instance, studies on the reactions between N,N-dimethylaniline derivatives and the Lewis acid B(C6F5)3 show the formation of noninteracting FLPs, leading to hydrogen activation and formation of amine-borane complexes. Such reactions underscore the utility of aniline derivatives in catalysis and hydrogen storage applications (Voss et al., 2012).
Anticorrosion Properties
Poly(2,3-dimethylaniline), synthesized using phosphoric acid, demonstrates improved anticorrosion properties compared to polyaniline. This highlights the potential of aniline derivatives in developing anticorrosive coatings for metals, offering protection against environmental degradation (Ma, Huang, & Gan, 2013).
Palladium-Catalyzed Synthesis
The palladium-catalyzed synthesis of N,N-dimethylaniline derivatives through Buchwald-Hartwig amination showcases the role of such compounds as building blocks in organic synthesis. This method provides an efficient route to N,N-dimethylanilines, underscoring their importance in constructing complex organic molecules (Taeufer & Pospech, 2020).
Photocatalysis
Visible-light-driven photocatalysis utilizing N,N-dimethylanilines demonstrates their application in creating C-C and C-N bonds. Such processes highlight the utility of aniline derivatives in green chemistry, enabling the synthesis of complex organic compounds under mild conditions and using sustainable energy sources (Borra et al., 2017).
Wirkmechanismus
The mechanism of action of similar compounds can vary widely depending on their structure and the specific context in which they are used . For instance, some compounds might interact with specific enzymes or cellular structures, while others might have effects on broader physiological or biochemical processes .
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2,3-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN/c1-11-5-3-8-15(12(11)2)17-10-13-6-4-7-14(16)9-13/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTHIPUFQRDMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorobenzyl)-2,3-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3074829.png)
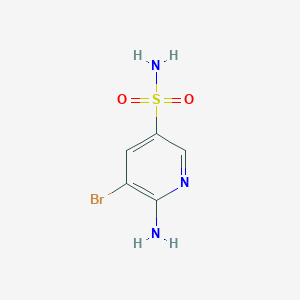
![2-[1-(4-isopropylanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B3074839.png)

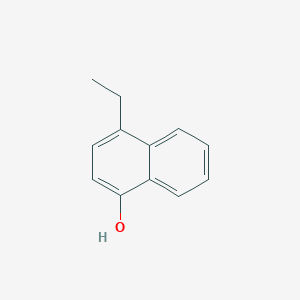
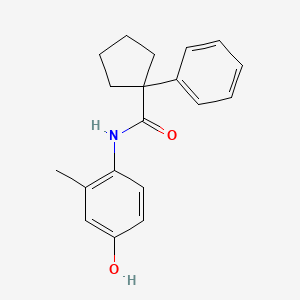
![N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B3074872.png)
![Ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate](/img/structure/B3074876.png)

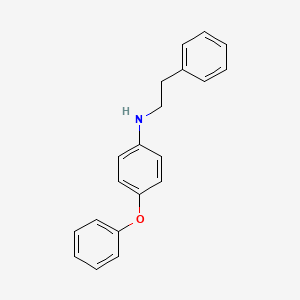
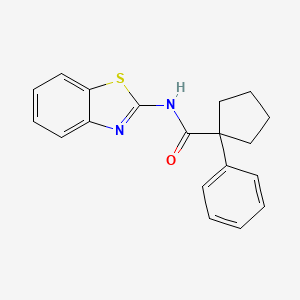
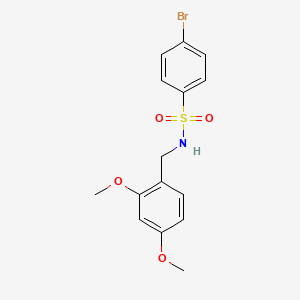
![N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-chlorobenzoyl)thiourea](/img/structure/B3074918.png)
